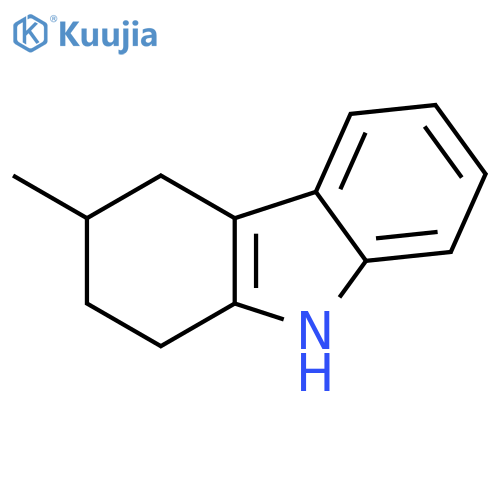Cas no 6933-54-6 (3-Methyl-2,3,4,9-tetrahydro-1H-carbazole)

6933-54-6 structure
商品名:3-Methyl-2,3,4,9-tetrahydro-1H-carbazole
3-Methyl-2,3,4,9-tetrahydro-1H-carbazole 化学的及び物理的性質
名前と識別子
-
- 3-Methyl-2,3,4,9-tetrahydro-1H-carbazole
- (3R)-3-methyl-2,3,4,9-tetrahydro-1H-carbazole
- 3-Methyl-1,2,3,4-tetrahydro-carbazol
- 3-methyl-1,2,3,4-tetrahydrocarbazole
- 3-methyl-1,2,3,4-tetrahydro-carbazole
- 3-methyl-2,3,4,9--tetrahydro-1H-carbazole
- 6-methyl-5,6,7,8,9-pentahydro-4aH-carbazole
- AC1LBTOP
- SBB076432
- STK877686
- STOCK2S-12083
- SureCN2515919
- SCHEMBL2515919
- DTXSID10343293
- LS-05387
- AKOS016042032
- AKOS001694203
- CS-0314611
- Carbazole, 1,2,3,4-tetrahydro-3-methyl-
- MFCD00204007
- AF-399/13479018
- RPHFTDJMHACDKH-UHFFFAOYSA-N
- 3-Methyl-2,3,4,9-tetrahydro-1H-carbazole #
- 6933-54-6
- 1H-Carbazole, 2,3,4,9-tetrahydro-3-methyl-
- ALBB-016995
-
- MDL: MFCD00204007
- インチ: InChI=1S/C13H15N/c1-9-6-7-13-11(8-9)10-4-2-3-5-12(10)14-13/h2-5,9,14H,6-8H2,1H3
- InChIKey: RPHFTDJMHACDKH-UHFFFAOYSA-N
- ほほえんだ: CC1CCC2=C(C1)C3=CC=CC=C3N2
計算された属性
- せいみつぶんしりょう: 185.12055
- どういたいしつりょう: 185.120449483g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 14
- 回転可能化学結合数: 0
- 複雑さ: 213
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.5
- トポロジー分子極性表面積: 15.8Ų
じっけんとくせい
- PSA: 15.79
3-Methyl-2,3,4,9-tetrahydro-1H-carbazole セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- 危険レベル:IRRITANT
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
3-Methyl-2,3,4,9-tetrahydro-1H-carbazole 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| abcr | AB410104-1g |
3-Methyl-2,3,4,9-tetrahydro-1H-carbazole; . |
6933-54-6 | 1g |
€317.00 | 2025-02-20 | ||
| TRC | M241335-250mg |
3-Methyl-2,3,4,9-tetrahydro-1H-carbazole |
6933-54-6 | 250mg |
$ 275.00 | 2022-06-04 | ||
| TRC | M241335-500mg |
3-Methyl-2,3,4,9-tetrahydro-1H-carbazole |
6933-54-6 | 500mg |
$ 450.00 | 2022-06-04 | ||
| TRC | M241335-1000mg |
3-Methyl-2,3,4,9-tetrahydro-1H-carbazole |
6933-54-6 | 1g |
$ 720.00 | 2022-06-04 | ||
| A2B Chem LLC | AH25940-500mg |
3-Methyl-2,3,4,9-tetrahydro-1h-carbazole |
6933-54-6 | >95% | 500mg |
$467.00 | 2024-04-19 | |
| A2B Chem LLC | AH25940-10mg |
3-Methyl-2,3,4,9-tetrahydro-1h-carbazole |
6933-54-6 | 95% | 10mg |
$225.00 | 2024-04-19 | |
| abcr | AB410104-500 mg |
3-Methyl-2,3,4,9-tetrahydro-1H-carbazole |
6933-54-6 | 500MG |
€254.60 | 2023-02-19 | ||
| abcr | AB410104-1 g |
3-Methyl-2,3,4,9-tetrahydro-1H-carbazole |
6933-54-6 | 1 g |
€322.50 | 2023-07-19 | ||
| abcr | AB410104-500mg |
3-Methyl-2,3,4,9-tetrahydro-1H-carbazole; . |
6933-54-6 | 500mg |
€269.00 | 2025-02-20 | ||
| A2B Chem LLC | AH25940-1g |
3-Methyl-2,3,4,9-tetrahydro-1h-carbazole |
6933-54-6 | >95% | 1g |
$509.00 | 2024-04-19 |
3-Methyl-2,3,4,9-tetrahydro-1H-carbazole 関連文献
-
Zeinab Salehi,Reza Kowsari-Esfahan,Mohammad Ali Shokrgozar Biomater. Sci., 2018,6, 1664-1690
-
Laia Francàs,Shababa Selim,Sacha Corby,Dongho Lee,Camilo A. Mesa,Ernest Pastor,Kyoung-Shin Choi,James R. Durrant Chem. Sci., 2021,12, 7442-7452
-
Bijoy Nharangatt,Raghu Chatanathodi J. Mater. Chem. C, 2019,7, 11493-11499
6933-54-6 (3-Methyl-2,3,4,9-tetrahydro-1H-carbazole) 関連製品
- 942-01-8(2,3,4,9-tetrahydro-1H-carbazole)
- 866866-15-1(N-(4-ethylphenyl)-2-{5-(4-methylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-ylsulfanyl}acetamide)
- 1936555-39-3(4-Bromo-1-(3-methylpentan-2-yl)-1H-pyrazol-3-amine)
- 1428901-15-8(3-(2-methylpropyl)azetidin-3-ol)
- 2137570-97-7(9-cyclobutyl-2-propyl-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine)
- 1361488-25-6(4'-(Chloromethyl)-2,4,6,2'-tetrachlorobiphenyl)
- 2138114-42-6(2-(piperidin-1-yl)benzaldehyde hydrochloride)
- 6962-10-3(4-(2-Phenylpropan-2-yl)aniline)
- 942357-57-5(3-[5-amino-2-(trifluoromethyl)-1H-benzimidazol-1-yl]propan-1-ol)
- 2580234-88-2(2-[Benzyl(2-{[(benzyloxy)carbonyl]amino}ethyl)amino]acetic acid)
推奨される供給者
Amadis Chemical Company Limited
(CAS:6933-54-6)3-Methyl-2,3,4,9-tetrahydro-1H-carbazole

清らかである:99%/99%
はかる:500mg/1g
価格 ($):159.0/188.0